1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene
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Overview
Description
1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene is an organic compound characterized by the presence of an allylsulfanyl group, a chlorine atom, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene typically involves the reaction of 4-chloro-3,5-dimethylbenzene with allyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the allylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the allylsulfanyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified allylsulfanyl derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can participate in various chemical reactions, while the chlorine atom and methyl groups influence the compound’s reactivity and stability. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
1-Allylsulfanyl-4-chlorobenzene: Lacks the methyl groups, which may affect its reactivity and applications.
1-Allylsulfanyl-3,5-dimethylbenzene: Does not have the chlorine atom, leading to different chemical properties.
4-Chloro-3,5-dimethylbenzene:
Uniqueness
1-Allylsulfanyl-4-chloro-3,5-dimethylbenzene is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not observed in its similar compounds. The presence of both the allylsulfanyl group and the chlorine atom, along with the methyl groups, makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-5-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClS/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYTMDUHFFCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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